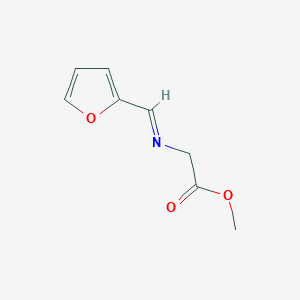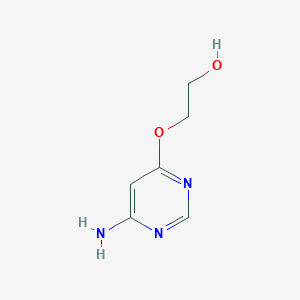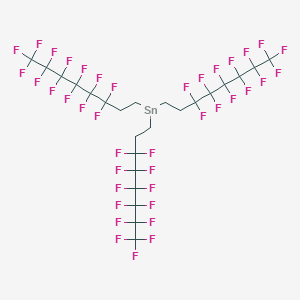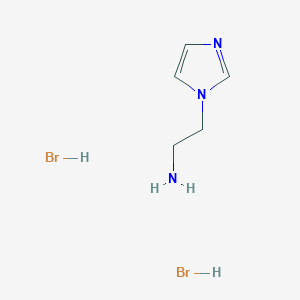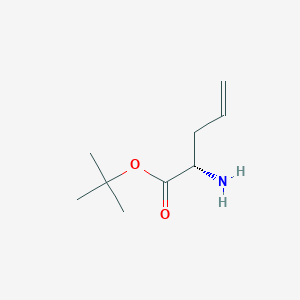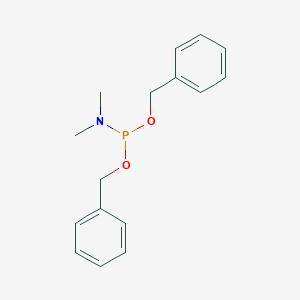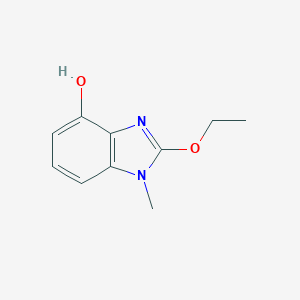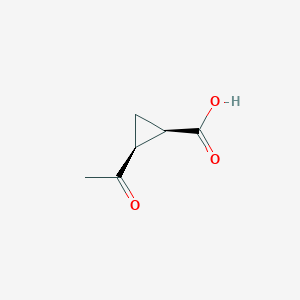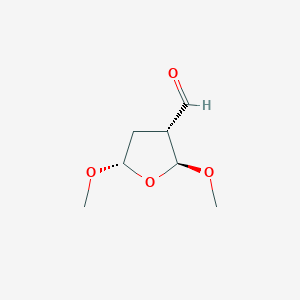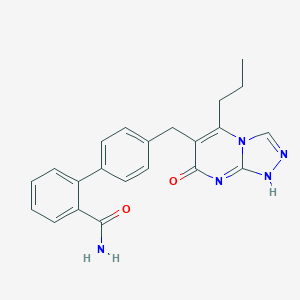
6-(2,2,2-三氟乙氧基)烟酸
描述
Synthesis Analysis
Efficient synthesis methods for nicotinic acid derivatives, including the use of fluorinated precursors to develop pyridyl compounds, are crucial. For instance, novel routes for 2-trifluoromethyl-nicotinic acid derivatives have been developed, serving as key intermediates in the production of certain inhibitors (Kiss, Ferreira, & Learmonth, 2008). Additionally, the synthesis and crystal structures of various nicotinic acid complexes highlight the diverse approaches for constructing these compounds, offering insights into potential synthesis pathways for 6-(2,2,2-Trifluoroethoxy)nicotinic acid (Goher, Mautner, Mak, & Abu-Youssef, 2003).
Molecular Structure Analysis
The characterization of nicotinic acid derivatives often involves various spectroscopic techniques. For example, the synthesis, characterization, and theoretical study of a specific nicotinic acid hydrazide molecule involved NMR, FT-IR, and X-ray diffraction, providing detailed molecular geometry and electronic properties (Dege et al., 2014).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of nicotinic acid derivatives is essential for their practical applications. For instance, the synthesis of chloro-di-phenyltin(IV) complexes with nicotinic acid derivatives demonstrates their potential reactivity and application in catalysis (Xanthopoulou et al., 2006).
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Investigations into the polymorphic forms of nicotinic acid derivatives, utilizing infrared, ultraviolet spectra, and X-ray powder diffraction patterns, provide insights into their physical characteristics (Takasuka, Nakai, & Shiro, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are crucial for the application of nicotinic acid derivatives. For example, the bioelectrochemically accelerated microbial conversion of nicotinic acid to its hydroxylated form showcases the potential for enzymatic and microbial transformations (Torimura et al., 1998).
科学研究应用
Vasorelaxation and Antioxidant Properties
硫代烟酸酸类似物,与烟酸衍生物相关,已显示出在血管舒张和抗氧化活性方面的潜力。这些化合物表现出剂量依赖的最大血管舒张和抗氧化性能,其中一些类似物比其他类似物更有效。分子建模提供了对它们活性的见解,表明这些类似物作为新型血管舒张剂和抗氧化剂具有治疗潜力 (Prachayasittikul et al., 2010)。
G蛋白偶联受体和脂质代谢
烟酸的降脂作用是通过G蛋白偶联受体介导的,具体是PUMA-G和HM74,在脂肪组织中。这些受体在抑制脂解作用中发挥关键作用,从而影响脂质代谢 (Tunaru et al., 2003)。此外,研究表明,烟酸通过免疫细胞表达的受体GPR109A抑制动脉粥样硬化的进展,表明其在心血管疾病预防方面的潜力超越了降脂 (Lukasova et al., 2011)。
抗菌活性
6-(2,2,2-三氟乙氧基)烟酸衍生物对各种病原体显示出抗菌活性。这些衍生物的合成涉及新颖的方法,表明它们具有作为抗菌剂的潜力,重点是优化药理学性能 (Reddy & Prasad, 2021)。
酶促和化学生产
关于烟酸的研究,与感兴趣的化合物密切相关,已集中在通过酶促转化生产它,突出了绿色化学和在制药和生物化学行业中的工业应用潜力的重要性 (Kumar et al., 2008)。
合成化学应用
对烟酸衍生物的区域选择性交叉偶联反应的研究,包括在6位取代的衍生物,已在合成化学中开辟了新的途径。这些研究已导致开发出选择性修饰烟酸的方法,促进了复杂有机分子的合成 (Houpis et al., 2010)。
安全和危害
The compound is classified as a skin sensitizer (Category 1) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOLXWQKURRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381725 | |
| Record name | 6-(2,2,2-trifluoroethoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(2,2,2-Trifluoroethoxy)nicotinic acid | |
CAS RN |
175204-90-7 | |
| Record name | 6-(2,2,2-trifluoroethoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
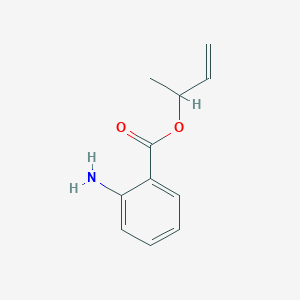
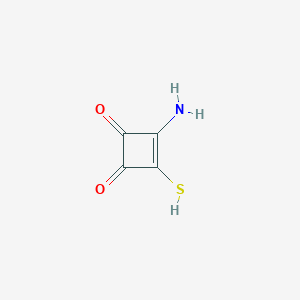
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)
